molecular formula C10H9FO3 B13312324 2-(2,3-Dihydro-1-benzofuran-6-yl)-2-fluoroacetic acid

2-(2,3-Dihydro-1-benzofuran-6-yl)-2-fluoroacetic acid

Cat. No.: B13312324
M. Wt: 196.17 g/mol
InChI Key: WSSWZVXWWGKNNT-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-6-yl)-2-fluoroacetic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran ring fused with a fluoroacetic acid moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-6-yl)-2-fluoroacetic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.

    Introduction of the Fluoroacetic Acid Moiety: The fluoroacetic acid group can be introduced via nucleophilic substitution reactions using fluoroacetyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-6-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the fluoroacetic acid moiety to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluoroacetic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction could produce benzofuran alcohols.

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-6-yl)-2-fluoroacetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a lead compound for developing new pharmaceuticals.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-6-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety may inhibit enzymes involved in metabolic pathways, while the benzofuran ring can interact with various receptors or proteins. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydro-1-benzofuran-6-yl)acetic acid: Lacks the fluorine atom, which may result in different biological activities.

    2-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid: Contains a propanoic acid group instead of fluoroacetic acid, affecting its reactivity and interactions.

Uniqueness

The presence of the fluoroacetic acid moiety in 2-(2,3

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-2-fluoroacetic acid

InChI

InChI=1S/C10H9FO3/c11-9(10(12)13)7-2-1-6-3-4-14-8(6)5-7/h1-2,5,9H,3-4H2,(H,12,13)

InChI Key

WSSWZVXWWGKNNT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)C(C(=O)O)F

Origin of Product

United States

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